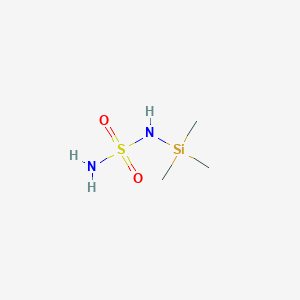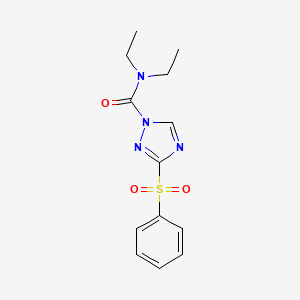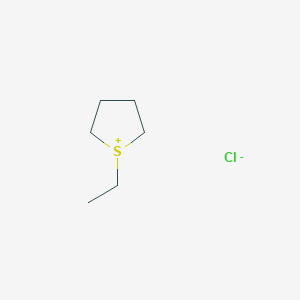
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is an organosilicon compound characterized by the presence of silicon bonded to two dimethylphenyl groups and one methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of dimethylchlorosilane with 3,4-dimethylphenylmagnesium bromide and 3-methylphenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-bonded groups to simpler hydrocarbons.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrocarbons and simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Wirkmechanismus
The mechanism of action of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylphenylsilane
- Trimethylphenylsilane
- Diphenylmethylsilane
Uniqueness
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is unique due to the presence of both dimethylphenyl and methylphenyl groups bonded to the silicon atom This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
116214-19-8 |
|---|---|
Molekularformel |
C17H22Si |
Molekulargewicht |
254.44 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl)-dimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C17H22Si/c1-13-7-6-8-16(11-13)18(4,5)17-10-9-14(2)15(3)12-17/h6-12H,1-5H3 |
InChI-Schlüssel |
LRWCVUOXTPPNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Si](C)(C)C2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



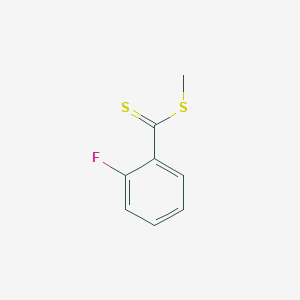
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
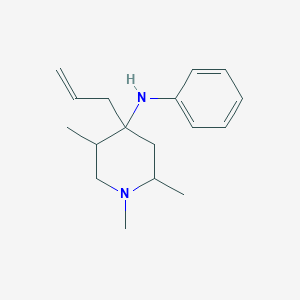
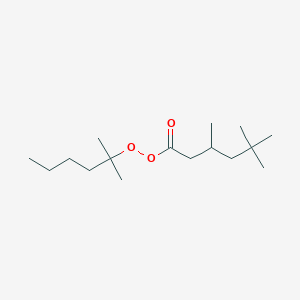
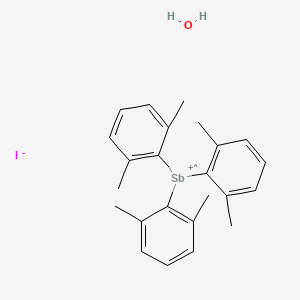
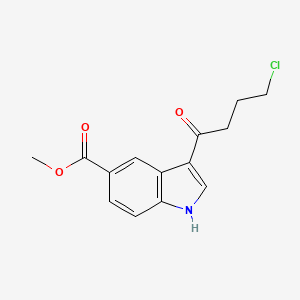
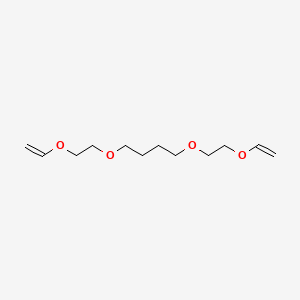
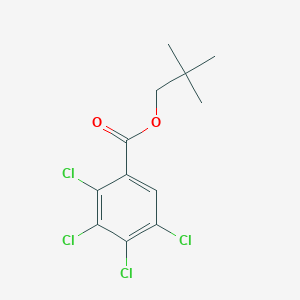
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
